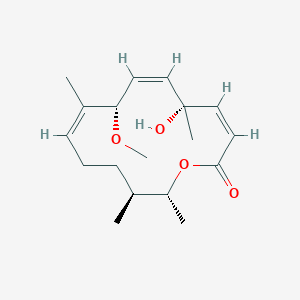
(3Z,5R,6Z,8S,9Z,13S,14R)-5-hydroxy-8-methoxy-5,9,13,14-tetramethyl-1-oxacyclotetradeca-3,6,9-trien-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Albocycline is a natural product belonging to the macrolide class of antibiotics. It is characterized by a large macrocyclic lactone ring and multiple functional groups. This compound exhibits broad-spectrum antibacterial activity and has been found to inhibit the growth of various bacteria and fungi . Albocycline is produced by certain strains of the bacterium Streptomyces and has shown potential as a biocontrol agent against plant pathogens .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The total synthesis of albocycline has been achieved through a series of complex steps. One notable synthesis involves 14 steps starting from commercially available methyl ®-3-hydroxybutyrate . Key steps in this synthesis include the highly regio- and stereoselective reactions of chiral N-sulfinyl metallodienamines with aldehydes and the Davis oxaziridine, as well as the Horner-Wadsworth-Emmons olefination of N-sulfinyl imines .
Industrial Production Methods
Albocycline is typically produced through microbial fermentation. Specific strains of Streptomyces are cultured under optimal conditions to produce albocycline, which is then extracted and purified using chemical methods . This method leverages the natural biosynthetic pathways of the microorganism to produce the compound efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Albocycline undergoes various chemical reactions, including:
Oxidation: Albocycline can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Substitution reactions can replace certain functional groups with others, potentially altering the compound’s activity.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of albocycline include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Albocycline has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying macrolide synthesis and reactivity.
Industry: Potential use in agriculture as a biocontrol agent to protect crops from fungal pathogens.
Mécanisme D'action
The mechanism of action of albocycline involves modulation of NADPH ratios and upregulation of redox sensing in bacterial cells . Unlike other macrolide antibiotics, albocycline does not target bacterial peptidoglycan biosynthesis or the ribosome . Instead, it appears to interfere with cellular redox balance, leading to antibacterial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Albocycline is structurally similar to other macrolide antibiotics, such as erythromycin and azithromycin. it has unique features that distinguish it from these compounds:
Jerangolid: Shares a similar macrocyclic structure and exhibits antifungal activity.
Ambruticin: Another polyketide with a similar unusual double bond, known for its antifungal properties.
Uniqueness
Albocycline’s unique mechanism of action and its effectiveness against specific bacterial strains, such as MRSA, highlight its potential as a valuable antibiotic. Its broad-spectrum activity and potential use in biocontrol further distinguish it from other macrolides .
Propriétés
Formule moléculaire |
C18H28O4 |
|---|---|
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
(3Z,5R,6Z,8S,9Z,13S,14R)-5-hydroxy-8-methoxy-5,9,13,14-tetramethyl-1-oxacyclotetradeca-3,6,9-trien-2-one |
InChI |
InChI=1S/C18H28O4/c1-13-7-6-8-14(2)16(21-5)9-11-18(4,20)12-10-17(19)22-15(13)3/h8-13,15-16,20H,6-7H2,1-5H3/b11-9-,12-10-,14-8-/t13-,15+,16-,18+/m0/s1 |
Clé InChI |
BYWWNDLILWPPJP-SFIRMKQMSA-N |
SMILES isomérique |
C[C@H]1CC/C=C(\[C@H](/C=C\[C@@](/C=C\C(=O)O[C@@H]1C)(C)O)OC)/C |
SMILES canonique |
CC1CCC=C(C(C=CC(C=CC(=O)OC1C)(C)O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


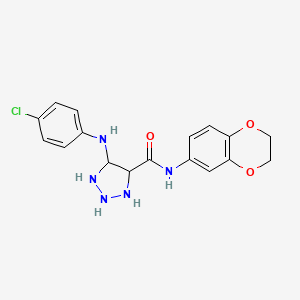
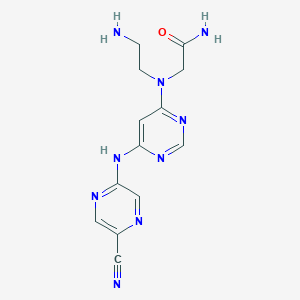
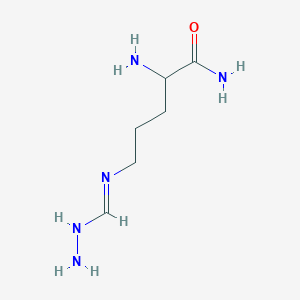
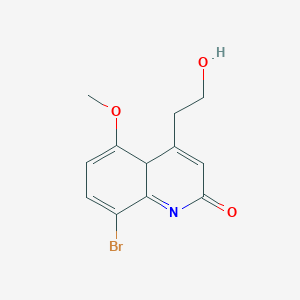
![5-(3-chloroanilino)-N-[(3-chlorophenyl)methyl]triazolidine-4-carboxamide](/img/structure/B12342425.png)
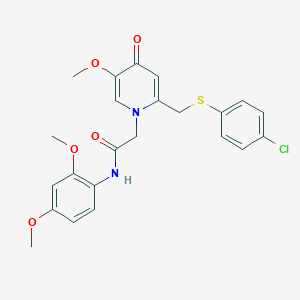
![2-(4-Chloro-2-{[(5Z)-4-imino-2-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)-N-(4-chlorophenyl)acetamide](/img/structure/B12342434.png)

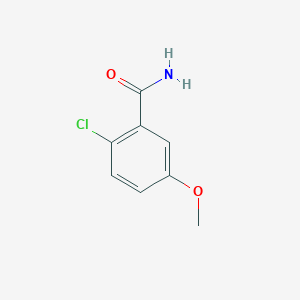

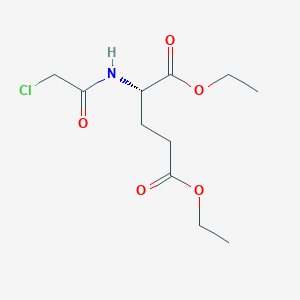
![Methyl 5-ethyl-2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]thiophene-3-carboxylate](/img/structure/B12342465.png)
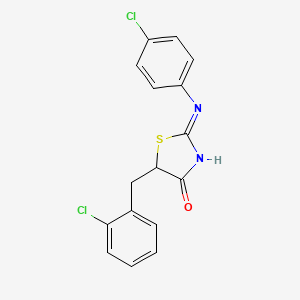
![ethyl 2-{2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamido}benzoate](/img/structure/B12342475.png)
